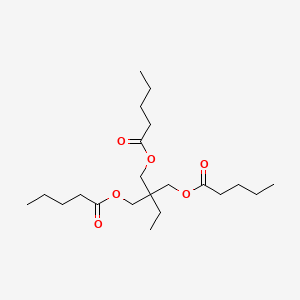
Diethylammonium bis(2-(hexyloxy)ethyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylammonium bis(2-(hexyloxy)ethyl) phosphate is a chemical compound with the molecular formula C20H46NO6P. It is primarily used as a liquid electrolyte in various electrochemical applications, including batteries and supercapacitors. This compound is known for its excellent ionic conductivity and stability, making it a valuable component in energy storage devices.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diethylammonium bis(2-(hexyloxy)ethyl) phosphate typically involves the reaction of diethylamine with bis(2-(hexyloxy)ethyl) phosphate under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature of around 0°C to room temperature. The reaction mixture is then purified to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include additional purification steps, such as recrystallization or distillation, to achieve the required purity levels.
Análisis De Reacciones Químicas
Types of Reactions: Diethylammonium bis(2-(hexyloxy)ethyl) phosphate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of different substituted derivatives.
Aplicaciones Científicas De Investigación
Diethylammonium bis(2-(hexyloxy)ethyl) phosphate has several scientific research applications, including:
Chemistry: It is used as an electrolyte in electrochemical cells and batteries.
Biology: The compound can be used in biological studies involving ion transport and membrane permeability.
Industry: It is utilized in the manufacturing of energy storage devices, such as supercapacitors and lithium-ion batteries.
Mecanismo De Acción
The mechanism by which Diethylammonium bis(2-(hexyloxy)ethyl) phosphate exerts its effects involves its role as an electrolyte. The compound dissociates into ions in solution, facilitating the movement of charge within the electrochemical cell. The molecular targets and pathways involved include the interaction with electrode surfaces and the transport of ions through the electrolyte.
Comparación Con Compuestos Similares
Lithium hexafluorophosphate
Tetraethylammonium tetrafluoroborate
Potassium hexafluorophosphate
Sodium perchlorate
Propiedades
Número CAS |
64051-24-7 |
|---|---|
Fórmula molecular |
C16H35O6P.C4H11N C20H46NO6P |
Peso molecular |
427.6 g/mol |
Nombre IUPAC |
bis(2-hexoxyethyl) hydrogen phosphate;N-ethylethanamine |
InChI |
InChI=1S/C16H35O6P.C4H11N/c1-3-5-7-9-11-19-13-15-21-23(17,18)22-16-14-20-12-10-8-6-4-2;1-3-5-4-2/h3-16H2,1-2H3,(H,17,18);5H,3-4H2,1-2H3 |
Clave InChI |
QDSQRWVNSFBMNU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOCCOP(=O)(O)OCCOCCCCCC.CCNCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Anilino-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid](/img/structure/B15346400.png)



![Palladium, di-mu-chlorodichlorobis[1,1'-thiobis[butane]]di-](/img/structure/B15346419.png)








